molecular formula C15H11F13N2O5 B11988040 2'-Deoxy-5-(tridecafluorohexyl)uridine CAS No. 144862-39-5

2'-Deoxy-5-(tridecafluorohexyl)uridine

Cat. No.: B11988040
CAS No.: 144862-39-5
M. Wt: 546.24 g/mol
InChI Key: JJXLHDOGDUREHR-RRKCRQDMSA-N
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Description

2’-Deoxy-5-(tridecafluorohexyl)uridine is a synthetic nucleoside analog. It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a tridecafluorohexyl group. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-(tridecafluorohexyl)uridine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Fluorination: The 5-position of the uracil ring is selectively fluorinated using a fluorinating agent such as tridecafluorohexyl iodide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-5-(tridecafluorohexyl)uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-(tridecafluorohexyl)uridine can undergo various chemical reactions, including:

    Substitution Reactions: The tridecafluorohexyl group can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various uridine derivatives with different functional groups replacing the tridecafluorohexyl group.

Scientific Research Applications

2’-Deoxy-5-(tridecafluorohexyl)uridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-(tridecafluorohexyl)uridine involves its incorporation into nucleic acids. The tridecafluorohexyl group can interfere with normal nucleic acid function, potentially inhibiting viral replication or other biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with specific enzymes or proteins involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-fluorouridine: Another uridine derivative with a fluorine atom at the 5-position.

    2’-Deoxyuridine: The parent compound without any substitutions at the 5-position.

    5-Trifluoromethyl-2’-deoxyuridine: A similar compound with a trifluoromethyl group at the 5-position.

Uniqueness

2’-Deoxy-5-(tridecafluorohexyl)uridine is unique due to the presence of the tridecafluorohexyl group, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in crossing biological membranes compared to other similar compounds.

Properties

CAS No.

144862-39-5

Molecular Formula

C15H11F13N2O5

Molecular Weight

546.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H11F13N2O5/c16-10(17,11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28)4-2-30(9(34)29-8(4)33)7-1-5(32)6(3-31)35-7/h2,5-7,31-32H,1,3H2,(H,29,33,34)/t5-,6+,7+/m0/s1

InChI Key

JJXLHDOGDUREHR-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO)O

Origin of Product

United States

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